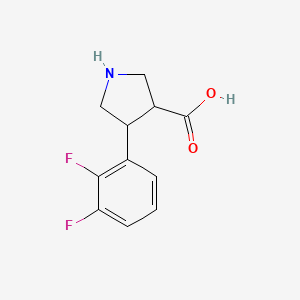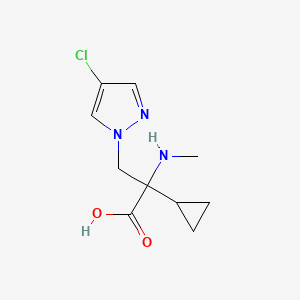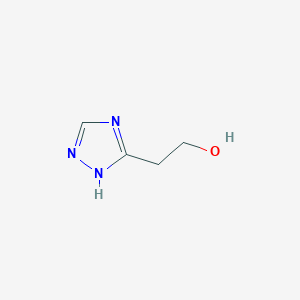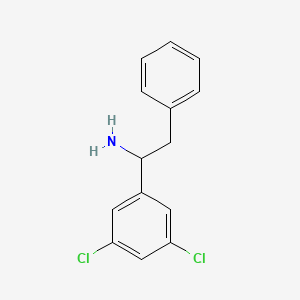
n-(3-(4-Isopropylpiperazin-1-yl)propyl)cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(4-Isopropylpiperazin-1-yl)propyl)cyclopropanamine is a chemical compound with the molecular formula C13H27N3 It is characterized by the presence of a cyclopropane ring attached to a propyl chain, which is further linked to a piperazine ring substituted with an isopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-Isopropylpiperazin-1-yl)propyl)cyclopropanamine typically involves the reaction of cyclopropanamine with 1-(3-chloropropyl)-4-isopropylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
N-(3-(4-Isopropylpiperazin-1-yl)propyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the cyclopropane ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Amine oxides or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted piperazine or cyclopropane derivatives.
科学研究应用
N-(3-(4-Isopropylpiperazin-1-yl)propyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an intermediate in the synthesis of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of other valuable compounds.
作用机制
The mechanism of action of N-(3-(4-Isopropylpiperazin-1-yl)propyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. For example, it may inhibit cytochrome P450 enzymes by forming a covalent bond with the enzyme, leading to its inactivation. This interaction can affect various metabolic pathways and biological processes.
相似化合物的比较
Similar Compounds
- N-(3-(4-Methylpiperazin-1-yl)propyl)cyclopropanamine
- N-(3-(4-Ethylpiperazin-1-yl)propyl)cyclopropanamine
- N-(3-(4-Propylpiperazin-1-yl)propyl)cyclopropanamine
Uniqueness
N-(3-(4-Isopropylpiperazin-1-yl)propyl)cyclopropanamine is unique due to the presence of the isopropyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for research and development in medicinal chemistry.
属性
分子式 |
C13H27N3 |
|---|---|
分子量 |
225.37 g/mol |
IUPAC 名称 |
N-[3-(4-propan-2-ylpiperazin-1-yl)propyl]cyclopropanamine |
InChI |
InChI=1S/C13H27N3/c1-12(2)16-10-8-15(9-11-16)7-3-6-14-13-4-5-13/h12-14H,3-11H2,1-2H3 |
InChI 键 |
WGTNEQZIMLOGOI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1CCN(CC1)CCCNC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




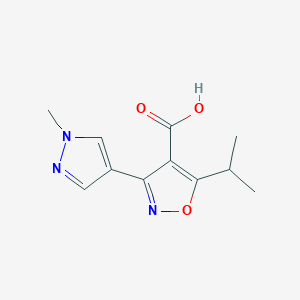
![4-Aminospiro[2.3]hexane-4-carboxylicacidhydrochloride](/img/structure/B13625623.png)





